6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

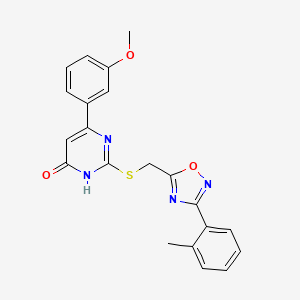

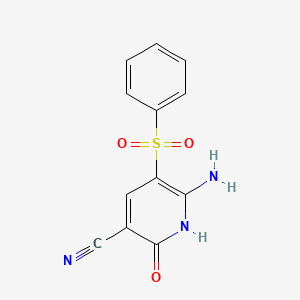

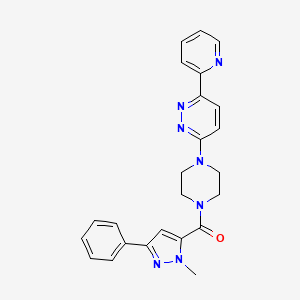

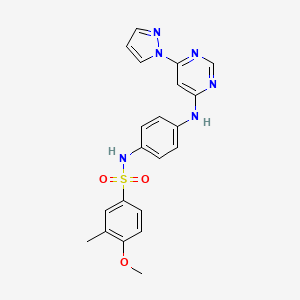

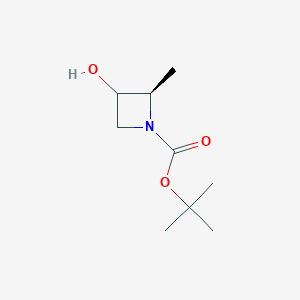

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile is a chemical compound with the molecular formula C12H9N3O3S . It is used in various chemical reactions and has potential applications in different fields.

Molecular Structure Analysis

The molecular structure of 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile consists of 12 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile has a molecular weight of 275.28 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 455.0±45.0 °C at 760 mmHg .Scientific Research Applications

Novel Nanofiltration Membranes

Research on sulfonated aromatic diamine monomers, similar to 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile, has led to the development of novel thin-film composite (TFC) nanofiltration (NF) membranes. These membranes exhibit improved water flux and enhanced dye rejection capabilities, indicating potential applications in water treatment and purification processes (Liu et al., 2012).

Antiprotozoal Activity

Compounds structurally related to 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile have been synthesized and evaluated for their antiprotozoal activity. These studies have shown significant efficacy against Trypanosoma and Plasmodium species, suggesting potential applications in the development of new treatments for protozoal infections (Ismail et al., 2003).

Synthesis of Amino Acid Derivatives

Optically active α-amidoalkylphenyl sulfones, which share functional groups with 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile, have been utilized in the synthesis of β-hydroxy-α-amino acid and α,β-diamino acid esters. These compounds are important for the development of biologically active molecules, demonstrating the compound's relevance in medicinal chemistry and drug development (Foresti et al., 2003).

Corrosion Inhibition

Research into N-substituted 2-aminopyridine derivatives, which include similar structural features to 6-Amino-2-hydroxy-5-(phenylsulfonyl)nicotinonitrile, has shown these compounds to be effective corrosion inhibitors for mild steel in acidic media. This application is critical for industrial processes, where corrosion prevention can significantly reduce maintenance costs and extend the lifespan of metal components (Verma et al., 2018).

Synthesis of Aminosugars

The Michael addition reaction of certain phenylsulfonyl derivatives has been employed to synthesize new classes of aminosugars. These compounds are vital for the development of novel therapeutics and have applications in biotechnology and pharmaceutical research (Ravindran et al., 2000).

properties

IUPAC Name |

6-amino-5-(benzenesulfonyl)-2-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c13-7-8-6-10(11(14)15-12(8)16)19(17,18)9-4-2-1-3-5-9/h1-6H,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJOZQLLNRVNSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)

![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)

![N-(2-fluorophenyl)-3-isobutyramidofuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2714571.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2714577.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)